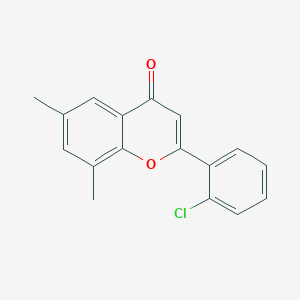
2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one is a chemical compound belonging to the benzopyran family. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of the 2-(2-chlorophenyl) and 6,8-dimethyl substituents further defines its unique chemical identity. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 6,8-dimethyl-4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-5-hydroxy-: Similar structure but with a hydroxy group at the 5-position.
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-5-hydroxy-6-nitro-: Contains a nitro group at the 6-position.
Uniqueness
2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6,8-dimethyl groups may enhance its stability and reactivity compared to other similar compounds.
特性
CAS番号 |
89112-89-0 |
|---|---|
分子式 |
C17H13ClO2 |
分子量 |
284.7 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C17H13ClO2/c1-10-7-11(2)17-13(8-10)15(19)9-16(20-17)12-5-3-4-6-14(12)18/h3-9H,1-2H3 |
InChIキー |
PEZDIGKUVKAFHV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















